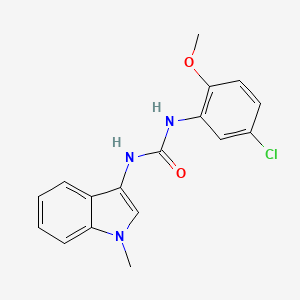

![molecular formula C23H32N2O3S B2797847 2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 921925-17-9](/img/structure/B2797847.png)

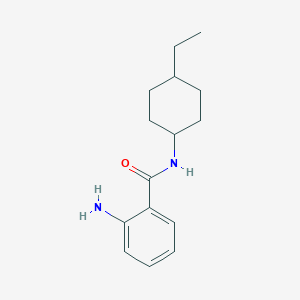

2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide” is a derivative of adamantyl and tetrahydroisoquinoline . It belongs to a series of new adamantyl derivatives of polynitrogen heterocycles .

Chemical Reactions Analysis

The compound has been demonstrated to be a necessary reagent in the dual catalytic nickel/photoredox cross-electrophile coupling of unactivated alkyl chlorides . The increased nucleophilicity of this compound, as compared to other organosilane reagents, is key to activating the alkyl chloride for chlorine atom abstraction .Scientific Research Applications

Cytotoxic Activity of Novel Sulfonamide Derivatives

A study by Ghorab et al. (2015) explored the synthesis of various sulfonamide derivatives, including those with an adamantyl moiety. They found these compounds to have promising anticancer activity against breast and colon cancer cell lines.

Synthesis of Adamantylated Piperidines

Shadrikova et al. (2016) investigated the synthesis of quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides. These compounds show potential in various biological applications due to their structural properties.

Transformations in Adamantane Derivatives

Koval’skaya et al. (2004) examined the reaction of 2-(3-hydroxy-3-methyl-1-butynyl)adamantan-2-ol under various conditions, leading to the formation of N2-acetamide derivatives. This study highlights the versatility of adamantane derivatives in chemical transformations.

Adamantylated Pyrimidines and Biological Properties

Orzeszko et al. (2004) synthesized adamantylated pyrimidines, demonstrating their significant anticancer and antimicrobial properties. This indicates the potential of adamantane derivatives in pharmaceutical applications.

N-(adamantan-1-yl) Derivatives and Antimicrobial Activities

Al-Wahaibi et al. (2017) focused on the synthesis of adamantane-isothiourea hybrid derivatives. They found these compounds to exhibit potent antimicrobial activity, highlighting another avenue of research for adamantane derivatives.

properties

IUPAC Name |

2-(1-adamantyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c26-22(15-23-12-17-9-18(13-23)11-19(10-17)14-23)24-6-8-29(27,28)25-7-5-20-3-1-2-4-21(20)16-25/h1-4,17-19H,5-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUWXLOMRDVQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)

![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)

![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2797782.png)

![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide](/img/structure/B2797786.png)